molecular formula C12H16O2S2 B14628349 2-(3,5-Dimethoxyphenyl)-1,3-dithiane CAS No. 57009-72-0

2-(3,5-Dimethoxyphenyl)-1,3-dithiane

Cat. No.: B14628349
CAS No.: 57009-72-0
M. Wt: 256.4 g/mol
InChI Key: UHLUIHGMQCTEBS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-1,3-dithiane is an organic compound characterized by the presence of a dithiane ring attached to a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-dithiane typically involves the reaction of 3,5-dimethoxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane ring via a thioacetalization process. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like boron trifluoride etherate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-1,3-dithiane can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol or thioether derivatives.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-1,3-dithiane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological thiol groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1,3-dithiane involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic species. The methoxy groups on the phenyl ring can influence the compound’s reactivity and stability by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethoxyphenyl)acetic acid
  • 2-(3,5-Dimethoxyphenyl)methylidenehydrazine-1-carbothioamide
  • 3,5-Dimethoxyphenylacetic acid

Uniqueness

2-(3,5-Dimethoxyphenyl)-1,3-dithiane is unique due to the presence of the dithiane ring, which imparts distinct chemical properties compared to other similar compounds. The dithiane ring can undergo specific reactions that are not possible with other functional groups, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

57009-72-0

Molecular Formula

C12H16O2S2

Molecular Weight

256.4 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-1,3-dithiane

InChI

InChI=1S/C12H16O2S2/c1-13-10-6-9(7-11(8-10)14-2)12-15-4-3-5-16-12/h6-8,12H,3-5H2,1-2H3

InChI Key

UHLUIHGMQCTEBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2SCCCS2)OC

Origin of Product

United States

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